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rubredoxin, Clostridium pasteurianum - 138635-16-2

rubredoxin, Clostridium pasteurianum

Catalog Number: EVT-1521343
CAS Number: 138635-16-2
Molecular Formula: C10H11NO3S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rubredoxin from Clostridium pasteurianum is a small nonheme iron protein that plays a crucial role in electron transfer processes within the cell. This protein is characterized by its unique structure and function, primarily serving as an electron acceptor. The iron atom in rubredoxin is coordinated by four cysteine residues, which are essential for its stability and reactivity. This protein is particularly significant in anaerobic organisms, where it participates in various metabolic pathways.

Source

Clostridium pasteurianum is a species of bacteria known for its ability to survive in anaerobic conditions. It is often studied for its metabolic capabilities and the enzymes it produces, including rubredoxin. This organism is found in soil and can be involved in the fermentation of organic materials.

Classification

Rubredoxin is classified under electron transport proteins. It belongs to a broader category of iron-sulfur proteins but notably lacks acid-labile sulfide, distinguishing it from other similar proteins. Its primary function revolves around facilitating electron transfer reactions, which are vital for cellular respiration and metabolism.

Synthesis Analysis

Methods

The synthesis of rubredoxin typically involves recombinant DNA technology or purification from Clostridium pasteurianum cultures. The common methods include:

  • Recombinant Expression: The gene encoding rubredoxin is cloned into an expression vector and introduced into suitable host cells (often Escherichia coli). The host cells are then cultured to produce the protein.
  • Purification: Once expressed, rubredoxin can be purified using techniques such as affinity chromatography, where specific binding interactions are exploited to isolate the protein based on its unique properties.

Technical Details

The expression system must be optimized to ensure proper folding and iron incorporation into the rubredoxin structure. Typically, the protein is expressed in a form that allows for easy purification while retaining its functional integrity.

Molecular Structure Analysis

Structure

Rubredoxin from Clostridium pasteurianum has a compact structure characterized by a single iron atom coordinated by four cysteine residues. The three-dimensional conformation of rubredoxin has been elucidated through techniques like X-ray crystallography.

Data

The crystal structure of rubredoxin has been reported with a resolution of 1.5 Å, revealing details about the arrangement of amino acids and the iron center's coordination environment . This structural information is crucial for understanding how rubredoxin interacts with other molecules during electron transfer processes.

Chemical Reactions Analysis

Reactions

Rubredoxin participates in various biochemical reactions, primarily involving electron transfer. It acts as an electron donor or acceptor in redox reactions, facilitating the conversion of substrates during metabolic processes.

Technical Details

The redox potential of rubredoxin allows it to engage in electron transfer with various partners, including flavoproteins and other metalloproteins. Its ability to undergo oxidation and reduction without significant structural changes makes it an efficient participant in metabolic pathways.

Mechanism of Action

Process

The mechanism by which rubredoxin functions involves the transfer of electrons from donor molecules to acceptor molecules. In this process, the iron atom within rubredoxin undergoes oxidation and reduction, cycling between different oxidation states.

Data

Studies have shown that rubredoxin can stabilize radical intermediates during electron transfer reactions, enhancing its efficiency as an electron carrier . This stabilization is critical for facilitating reactions that would otherwise be energetically unfavorable.

Physical and Chemical Properties Analysis

Physical Properties

Rubredoxin is typically a small protein with a molecular weight around 6 kDa. Its solubility in aqueous solutions makes it readily available for biochemical reactions.

Chemical Properties

  • Molecular Formula: Cys4Fe
  • Iron Coordination: Iron is tetrahedrally coordinated by four cysteine residues.
  • Stability: Rubredoxin maintains stability under reducing conditions but may denature under extreme oxidative stress.

Relevant studies have characterized its stability and reactivity under various conditions, providing insights into its functional roles within anaerobic metabolism .

Applications

Scientific Uses

Rubredoxin has several applications in scientific research:

  • Biochemical Studies: It serves as a model system for studying electron transfer mechanisms due to its well-defined structure and function.
  • Biotechnology: Researchers explore its potential use in biocatalysis for industrial processes that require specific redox reactions.
  • Immunological Research: Studies have identified antigenic determinants within rubredoxin, suggesting potential applications in vaccine development .
Structural Characterization of Clostridium pasteurianum Rubredoxin

Primary Sequence Analysis and Conserved Motifs

Rubredoxin from Clostridium pasteurianum (CpRd) is a small (54 amino acid) electron transfer protein characterized by its simple iron-sulfur center. Its primary sequence contains several highly conserved motifs essential for structural integrity and function. The most critical feature is the presence of four cysteine residues at positions 6, 9, 39, and 42, which coordinate the iron atom in a tetrahedral arrangement (FeS₄ complex) [1] [2]. Adjacent to these cysteines are two universally conserved glycine residues at positions 10 and 43. Glycine's lack of a β-carbon side chain is crucial here, as bulkier residues would cause steric clashes with neighboring peptide carbonyl groups [2] [3]. Sequence alignment across rubredoxins reveals additional conserved hydrophobic residues that form a structural core around the metal site, while surface residues exhibit greater variability. This conservation pattern underscores evolutionary optimization for maintaining the geometry and solvent accessibility of the redox-active center.

Table 1: Conserved Motifs in Clostridium pasteurianum Rubredoxin

Residue PositionAmino AcidStructural/Functional RoleConservation Level
Cys6CysteineFe ligand coordination (site I)Absolute
Cys9CysteineFe ligand coordination (site I)Absolute
Gly10GlycinePrevents steric clash; maintains loop conformationAbsolute
Cys39CysteineFe ligand coordination (site II)Absolute
Cys42CysteineFe ligand coordination (site II)Absolute
Gly43GlycinePrevents steric clash; maintains loop conformationAbsolute
Leu41LeucineForms hydrophobic gate; regulates water accessHigh

High-Resolution X-ray Crystallographic Studies of Native and Mutant Forms

High-resolution X-ray crystallography has provided atomic-level insights into CpRd's structure and the functional consequences of mutations. The native oxidized CpRd crystallizes in space group H3 with unit cell parameters a = 64.115 Å, c = 32.183 Å and diffracts to 1.50 Å resolution. Its structure reveals a β-sheet core surrounding the Fe(III) center coordinated by four cysteine sulfurs [10]. Mutational studies targeting conserved glycines (G10A, G43A, G10V, G43A) demonstrate significant structural perturbations:

  • G10A and G43A single mutants: Crystallize isomorphously with native CpRd (space group R3; G10A: a=64.3 Å, c=32.9 Å; G43A: a=64.4 Å, c=32.8 Å). Minor local backbone adjustments occur near the mutation sites, but the overall fold remains intact [2] [3].
  • G10VG43A double mutant: Exhibits dramatic structural changes. Crystallizes in space group P43₂1₂ (a=61.9 Å, c=80.5 Å) with two molecules per asymmetric unit. The most striking alteration is the inversion of the peptide bond between residues 9 and 10. This inversion relieves steric conflict between the Cβ atom of Val10 and the carbonyl oxygen of Cys9. Consequently, a crucial hydrogen bond between the backbone amide of residue 10 and the carbonyl oxygen of residue 6 (10N-H···O6) is lost. This residue 10 mutation also converts the hydrogen bond between the amide of residue 11 and the sulfur of Cys9 (11N-H···S9) from a Type II to a Type I bond. These changes lead to a less tightly packed protein structure [2] [3].

Table 2: Crystallographic Data for Native and Mutant CpRd Structures

Protein FormSpace GroupUnit Cell Parameters (Å)Resolution (Å)Key Structural Perturbations
Native (Oxidized)H3a=64.115, c=32.1831.50Reference structure; Fe(III)-S₄ site; defined H-bond network
G10A MutantR3a=64.3, c=32.9~1.90*Minor backbone shifts near residue 10
G43A MutantR3a=64.4, c=32.8~1.90*Minor backbone shifts near residue 43
G10VG43A MutantP43₂1₂a=61.9, c=80.51.90Peptide bond inversion (9-10); loss of 10N-H···O6 H-bond; altered 11N-H···S9 H-bond; reduced packing
Native (Reduced)H3a=64.1, c=32.21.55Fe(II)-S₄ site; expanded Fe-S bonds; increased NH···S H-bonding; Leu41 sidechain rotation

Note: Exact resolution for G10A and G43A mutants not explicitly stated in sources; ~1.90 Å is inferred based on methodology described for related structures [2] [3]. Reduced native structure included for redox comparison [10].

Local Symmetry in the M(SCys)₄ Metal-Binding Site

The Fe(SCys)₄ center in CpRd exhibits a striking pseudo-twofold symmetry. The iron atom is coordinated by two pairs of cysteine ligands: Cys6–Cys9 and Cys39–Cys42. These pairs reside on structurally similar loops that form an approximate local twofold axis passing through the iron atom and the sulfur atom of Cys6. This symmetry is reflected in the similar Fe-S bond lengths and S-Fe-S bond angles within each pair [1] [2] [8]. The loops housing the Cys-X-Y-Cys motifs (where X and Y are typically small or flexible residues like Gly) adopt similar conformations, further emphasizing the local symmetry. This symmetrical arrangement optimizes the electronic structure of the iron site for efficient electron transfer by minimizing geometric strain and providing a balanced electrostatic environment. Structural studies on metal-substituted CpRd (e.g., Zn²⁺, Ga³⁺, In³⁺) and the homologous desulforedoxin confirm that the tetrahedral M(SCys)₄ geometry is remarkably robust, although precise metal-sulfur bond lengths and angles adjust according to the ionic radius and electronic preferences of the metal ion [8]. This adaptability while maintaining the core symmetry highlights the design efficiency of the rubredoxin fold for hosting different metals within the same coordination sphere.

Role of Conserved Glycine Residues in Loop Conformation and Stability

Glycine residues 10 and 43 are evolutionarily conserved across all known rubredoxins for critical structural reasons. Positioned immediately after the first cysteine in each Cys-X-Y-Cys metal-binding loop (Cys9-Gly10 and Cys42-Gly43), their lack of a side chain (Cβ atom) is essential. Molecular modeling and mutational analysis demonstrate that substituting Gly10 or Gly43 with residues possessing β-carbon atoms (e.g., alanine, valine) introduces significant steric strain [2] [3] [7].

  • Steric Conflict: The Cβ atom of a non-glycine residue at position 10 would clash severely with the carbonyl oxygen atom of the preceding Cys9 residue. Similarly, a substitution at Gly43 would clash with the carbonyl oxygen of Cys42.
  • Conformational Adaptation (G10V): The CpRd G10V mutation forces a drastic solution: inversion of the peptide bond between Cys9 and Val10. This inversion swings the Cys9 carbonyl oxygen away from the Val10 Cβ atom, relieving the steric clash. However, this comes at a significant cost: the loss of the stabilizing 10N-H···O6 hydrogen bond that is part of the chelating loop (Thr5-Tyr11) in the native structure. While the 11N-H···S9 hydrogen bond is retained, its geometry changes [2] [3].
  • Energetic and Functional Consequences: The structural distortions caused by Gly mutations destabilize the protein fold and alter the electronic properties of the metal site. This is evidenced by negative shifts in the Fe³⁺/Fe²⁺ reduction potential observed in Gly mutants, reflecting increased difficulty in reducing the iron center [2] [7]. The conserved glycines thus act as structural pivots, allowing the tight turns necessary for optimal cysteine ligand geometry and maintaining the hydrogen-bonding network crucial for redox site stability and function.

Hydrogen Bonding Networks Involving Cysteine Ligands and Adjacent Residues

A network of specific hydrogen bonds plays a vital role in stabilizing the Fe(SCys)₄ site and tuning its redox properties in CpRd. Key interactions identified through high-resolution crystal structures (≤ 1.5 Å) include:

  • Backbone Amide → Sulfur (Fe Ligand) Bonds: The backbone amide NH groups of residues immediately following the coordinating cysteines form hydrogen bonds to the cysteine sulfur atoms. Specifically:
  • Gly10 N-H···S Cys9 (Type II bond in native structure)
  • Gly43 N-H···S Cys42 (Type II bond)These bonds provide significant electrostatic stabilization to the anionic sulfide ligands, particularly important in the reduced [Fe²⁺S₄Cys] state where the increased negative charge on the cluster requires stronger stabilization. Reduction of Fe³⁺ to Fe²⁺ leads to a slight elongation of Fe-S bonds and a concomitant strengthening (shortening) of these NH···S hydrogen bonds, increasing the electrostatic stabilization of the reduced state [3] [10].
  • Backbone Amide → Carbonyl Oxygen Bonds: The chelating loop (Thr5-Tyr11) enclosing the Cys6-Cys9 pair is stabilized internally by hydrogen bonds like Thr5 O···H-N Tyr11 and, crucially, Gly10 N-H···O Cys6. This Gly10 N-H···O Cys6 bond is a hallmark of the native structure but is lost in the G10V mutant due to the peptide inversion, contributing to its reduced stability [2] [3].
  • Redox-Linked Changes and Water Access: Reduction of the iron center induces conformational changes beyond metal-ligand bonds. Notably, Leu41 undergoes a side chain rotation, acting as a "gate" that allows one or more water molecules to transiently penetrate the hydrophobic environment near the iron site in the reduced state. This increases the local polarity and potentially provides a source of protons, both factors influencing the reduction potential and reactivity [10]. The NH···S hydrogen bond lengths also contract upon reduction, further stabilizing the extra negative charge [8] [10].
  • Mutant Perturbations: Mutations like G10V disrupt this delicate H-bond network. While the G10VG43A mutant retains the 11N-H···S9 bond, it is converted to a Type I geometry. The loss of the 10N-H···O6 bond removes a key stabilizing interaction within the chelate loop [2] [3]. These alterations in the hydrogen-bonding landscape directly contribute to the observed decrease in reduction potential and overall destabilization in glycine mutants.

Properties

CAS Number

138635-16-2

Product Name

rubredoxin, Clostridium pasteurianum

Molecular Formula

C10H11NO3S2

Synonyms

rubredoxin, Clostridium pasteurianum

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